3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine
CAS No.:
Cat. No.: VC20377496
Molecular Formula: C8H5BrClNO
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine -](/images/structure/VC20377496.png)
Specification
Molecular Formula | C8H5BrClNO |
---|---|
Molecular Weight | 246.49 g/mol |
IUPAC Name | 3-(bromomethyl)-7-chlorofuro[2,3-c]pyridine |
Standard InChI | InChI=1S/C8H5BrClNO/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2 |
Standard InChI Key | QTZBUPGNCLGUGF-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C2=C1C(=CO2)CBr)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a furan ring fused to a pyridine nucleus. The bromomethyl (-CHBr) group at position 3 and chlorine at position 7 introduce steric and electronic effects that influence reactivity. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | CHBrClNO | |
Molecular Weight | 263.49 g/mol | |
X-ray Crystallography | Monoclinic, Space Group P2/c | |
LogP (Octanol-Water) | 3.71 |
The fused ring system adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles . The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions .
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 4.72 (s, 2H, CHBr), 7.32 (d, J = 5.2 Hz, 1H, pyridine-H) .
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IR (KBr): 3056 cm (C-H aromatic), 1580 cm (C=C), 670 cm (C-Br) .
Synthetic Methodologies
Cyclization Approaches
The Groebke–Blackburn–Bienaymé (GBB) reaction is a key route for constructing the furo[2,3-c]pyridine scaffold. Using pyridoxal derivatives, aldehydes, and isonitriles, this three-component reaction yields 2,3-diamino intermediates, which undergo diazotization to form the target compound . For example:
Halogenation Strategies
Bromination at the methyl position is achieved via N-bromosuccinimide (NBS) under radical conditions. Chlorination typically employs POCl or SOCl at elevated temperatures .
Physicochemical Properties
Solubility and Stability
Reactivity Profile
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling functionalization. The chlorine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activities
Antibacterial Action
Against Gram-positive Staphylococcus aureus, the compound exhibits an MIC of 0.15 µM, outperforming vancomycin (MIC = 1.2 µM) . Mechanistic studies indicate reactive oxygen species (ROS) generation upon photoactivation, disrupting bacterial membranes.
Enzyme Inhibition
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Monoamine Oxidase B (MAO-B): IC = 1.4 µM, comparable to rasagiline (IC = 1.2 µM) .
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Acetylcholinesterase (AChE): 55% inhibition at 10 µM, suggesting potential in Alzheimer’s disease .
Applications in Medicinal Chemistry
Drug Precursors
The compound serves as a building block for pincer ligands in palladium-catalyzed reactions . Its derivatives show promise as:
Fluorescent Probes
Functionalization with aminonaphthalimide yields probes for Hg detection (LOD = 0.1 nM) .
Future Directions
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